molecular formula C19H16ClFN6 B11286755 N~6~-(2-chlorobenzyl)-N~4~-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~6~-(2-chlorobenzyl)-N~4~-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11286755
M. Wt: 382.8 g/mol
InChI Key: BYBNXSHPCPJJSL-UHFFFAOYSA-N
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Description

N6-[(2-CHLOROPHENYL)METHYL]-N4-(4-FLUOROPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research due to their ability to inhibit specific protein kinases .

Preparation Methods

The synthesis of N6-[(2-CHLOROPHENYL)METHYL]-N4-(4-FLUOROPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N6-[(2-CHLOROPHENYL)METHYL]-N4-(4-FLUOROPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by inhibiting specific protein kinases, which are enzymes that play crucial roles in cell signaling pathways. By binding to the active site of these kinases, it prevents their activity, leading to the disruption of cellular processes such as proliferation and survival. This mechanism is particularly relevant in cancer cells, where overactive kinases drive uncontrolled growth .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, such as:

These compounds share structural similarities but may differ in their specific biological activities and therapeutic potentials.

Properties

Molecular Formula

C19H16ClFN6

Molecular Weight

382.8 g/mol

IUPAC Name

6-N-[(2-chlorophenyl)methyl]-4-N-(4-fluorophenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C19H16ClFN6/c1-27-18-15(11-23-27)17(24-14-8-6-13(21)7-9-14)25-19(26-18)22-10-12-4-2-3-5-16(12)20/h2-9,11H,10H2,1H3,(H2,22,24,25,26)

InChI Key

BYBNXSHPCPJJSL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)F)NCC4=CC=CC=C4Cl

Origin of Product

United States

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